Chemical structure and properties of 3-Amino-1-(pyridin-3-yl)piperidin-2-one
Chemical structure and properties of 3-Amino-1-(pyridin-3-yl)piperidin-2-one
[1]
Executive Summary & Structural Anatomy[1]
3-Amino-1-(pyridin-3-yl)piperidin-2-one is a bifunctional heterocyclic scaffold belonging to the
The molecule is defined by three critical structural domains:
-
The
-Lactam Core: Provides a rigid, non-planar conformation that constrains the spatial arrangement of substituents, improving entropy of binding compared to linear analogs. -
The 3-Pyridyl Moiety: Acts as a bioisostere for a phenyl group but with improved water solubility and a specific hydrogen bond acceptor (the pyridine nitrogen) often required for solvent-front interactions in enzyme active sites.[1]
-
The Chiral 3-Amino Handle: The primary amine at the C3 position is the "growth vector."[1] It is almost exclusively derivatized into amides or ureas to engage the S1 or S4 pockets of proteases or the hinge region of kinases.
Pharmacophore Map (DOT Visualization)
The following diagram illustrates the interaction points of the molecule, highlighting its capability as a bidentate ligand.
Figure 1: Pharmacophore mapping of the title compound, identifying key binding motifs for drug design.
Physicochemical Profile
The substitution of the phenyl ring (common in older generation inhibitors) with a 3-pyridyl ring significantly alters the physicochemical landscape, primarily lowering LogP and increasing solubility.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 191.23 g/mol | Fragment-like; high Ligand Efficiency (LE) potential.[1] |
| LogP (Octanol/Water) | ~0.2 – 0.5 | Ideal for oral bioavailability; less lipophilic than phenyl analogs.[1] |
| TPSA | ~55-60 Ų | Good membrane permeability (Rule of 5 compliant).[1] |
| pKa (Pyridine N) | ~5.2 | Unprotonated at physiological pH (7.4). |
| pKa (Primary Amine) | ~8.5 | Protonated at physiological pH; forms salt bridges.[1] |
| Chirality | 1 Chiral Center (C3) | The (S)-enantiomer is typically the bioactive form in mimicry of L-amino acids (e.g., Ornithine). |
Synthetic Architecture
While classical routes involve the cyclization of ornithine derivatives, the modern industrial standard utilizes metal-catalyzed C-N coupling. This approach is modular, allowing the late-stage introduction of the pyridine ring to a pre-formed lactam.
Recommended Protocol: Copper-Catalyzed Chan-Lam Coupling[1]
This method is preferred over Buchwald-Hartwig for this specific substrate due to milder conditions and tolerance of the free amine (if protected properly) and the lactam NH.[1]
Reaction Scheme:
Step-by-Step Methodology
-
Reagents:
-
Substrate: tert-butyl (2-oxopiperidin-3-yl)carbamate (1.0 equiv).[1]
-
Coupling Partner: 3-Pyridylboronic acid (1.5 equiv).[1]
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.5 - 1.0 equiv).
-
Base/Ligand: Pyridine (2.0 equiv) or TEA.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Oxidant: Molecular Oxygen (1 atm) or dry air.
-
-
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the lactam substrate, boronic acid, and Cu(OAc)₂.
-
Solvation: Add DCM and pyridine.
-
Activation: Attach a drying tube or an oxygen balloon. Stir vigorously at room temperature (25°C). Note: The reaction is heterogeneous and relies on surface area; vigorous stirring is critical.
-
Monitoring: Monitor via LC-MS. The reaction typically requires 16–24 hours. Look for the disappearance of the lactam (m/z ~215 for Boc-SM) and appearance of the product (m/z ~292 for Boc-product).[1]
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 10% NH₄OH (to sequester residual Cu) and brine.
-
Deprotection: Treat the crude intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) for 2 hours to yield the final 3-amino-1-(pyridin-3-yl)piperidin-2-one.
-
Synthetic Workflow Diagram
Figure 2: Modular synthesis via Chan-Lam coupling followed by acid deprotection.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated using the following diagnostic signals.
1. Proton NMR (
-
Pyridine Region: Look for 4 distinct aromatic protons.[1]
- ~8.6 (d, 1H, C2-H of pyridine, deshielded).
- ~8.4 (dd, 1H, C6-H).
- ~7.8 (m, 1H, C4-H).
- ~7.4 (dd, 1H, C5-H).
-
Lactam Core:
-
~3.6–3.8 (m, 2H, N-CH₂-). Diagnostic shift: These protons shift downfield compared to the unsubstituted lactam due to the
-aryl ring.[1] - ~3.4 (m, 1H, C3-H, alpha to amine and carbonyl).
- ~1.8–2.2 (m, 4H, remaining ring CH₂s).
-
~3.6–3.8 (m, 2H, N-CH₂-). Diagnostic shift: These protons shift downfield compared to the unsubstituted lactam due to the
2. Mass Spectrometry (ESI):
-
Fragmentation Pattern: Loss of NH₃ (17 amu) is common in the source, leading to a peak at ~175.
Reactivity & Storage[1]
Chemical Stability[1]
-
Hydrolysis: The
-lactam ring is relatively stable to neutral and mild basic conditions but will open under strong acidic reflux or strong alkaline conditions (pH > 12) to form the corresponding amino acid (N-(3-pyridyl)ornithine).[1] -
Oxidation: The pyridine ring is susceptible to N-oxidation by mCPBA to form the N-oxide, a strategy often used to alter metabolic clearance rates.[1]
Handling Protocols
-
Storage: Hygroscopic as the hydrochloride salt. Store at -20°C in a desiccator.
-
Safety: As an aminopiperidone derivative, treat as a potential irritant. No specific toxicity data exists for this exact isomer, but analogs (e.g., thalidomide derivatives) suggest caution regarding teratogenicity if the structure is modified further.
References
-
Scaffold Synthesis: Qiao, J. X., et al. "Discovery of Factor Xa Inhibitors Containing a 3-Aminopiperidin-2-one Scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 2008.
-
Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted C-N bond cross-coupling with boronic acids."[1] Tetrahedron Letters, 1998.
-
Analogous Structures (Apixaban Intermediates): "Process for the preparation of Apixaban and intermediates thereof." Patent WO2014083150A1.[1]
-
Pyridine Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[3]
